1-ethyl-3,6-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including an ethyl group, two methyl groups, a phenyl group, and a thiadiazole moiety. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3,6-dimethylpyridine and hydrazine derivatives.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides under basic conditions.
Attachment of the phenyl-thiadiazole moiety: This can be accomplished through coupling reactions, such as Suzuki or Stille coupling, using appropriate aryl halides and thiadiazole derivatives.
Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acid derivatives and amines.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce new substituents on the aromatic rings.
Coupling reactions: The phenyl-thiadiazole moiety can be further functionalized through coupling reactions with various aryl or alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have similar chemical properties but different biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole moiety and may have similar biological activities, such as antimicrobial and anticancer properties.
Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar chemical reactivity and biological activities.
The uniqueness of 1-ETHYL-3,6-DIMETHYL-N~4~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-ethyl-3,6-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18N6OS/c1-4-25-16-15(12(3)24-25)14(10-11(2)20-16)17(26)21-19-23-22-18(27-19)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,21,23,26) |
InChI Key |
WEMVVIMENHMXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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